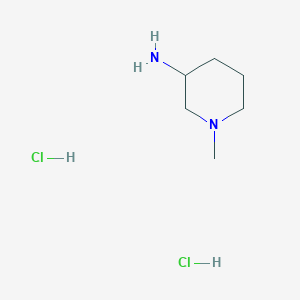

3-Amino-1-methylpiperidine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-1-methylpiperidine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Amino-1-methylpiperidine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with an amine source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Analyse Des Réactions Chimiques

Key Synthetic Routes

The compound is synthesized through enantioselective methods to achieve high chiral purity. Major pathways include:

Lithium Aluminum Hydride (LiAlH₄) Reduction

- Reaction : Reduction of (R)-3-aminopiperidin-2-one hydrochloride using 1.5–2.0 equivalents of LiAlH₄ in tetrahydrofuran (THF) at 35–60°C .

- Conditions :

- Product : (R)-3-Aminopiperidine dihydrochloride with >95% enantiomeric excess .

Peptide Coupling

- Reaction : Amine group reacts with activated carbonyls (e.g., proline amide) using EDC/HOBt .

- Example : Formation of (R)-LGpipP (tetrapeptide analogue) for IdeS protease inhibition .

- Conditions :

Acylation and Protection

- Boc Protection :

- Deprotection :

Reaction Table

Industrial-Scale Considerations

- Solvent Choice : THF and methanol are preferred for scalability and safety .

- Temperature Control : Strict regulation (35–60°C) prevents side reactions during LiAlH₄ reduction .

- Purity Management : Filtration and EA (ethyl acetate) extraction achieve >98% purity .

Biological Relevance

The compound’s chirality enhances binding affinity to DPP-4, making it critical for antidiabetic drugs like sitagliptin . Its amine group also facilitates salt formation, improving solubility for pharmacokinetic optimization .

Applications De Recherche Scientifique

Chemical Synthesis

3-Amino-1-methylpiperidine dihydrochloride serves as a building block in the synthesis of complex molecules. Its unique structure allows for various modifications, making it valuable in creating new compounds for research purposes.

Biological Studies

This compound has been studied for its potential effects on biological systems, including:

- Enzyme Inhibition: Research has indicated that derivatives of this compound can inhibit specific enzymes, which is crucial for drug development .

- Receptor Binding: Studies have explored its interaction with various receptors, providing insights into its pharmacological potential.

Medicinal Applications

There is ongoing investigation into the therapeutic properties of this compound, including:

- Analgesic Effects: Preliminary studies suggest potential pain-relieving properties.

- Anti-inflammatory Effects: Its ability to modulate inflammatory pathways is under exploration .

Case Study 1: Peptide Analogues

A study published in Nature highlighted the synthesis of peptide analogues using 3-amino-1-methylpiperidine as a core component. These analogues exhibited selective inhibition against specific proteases, showcasing the compound's utility in developing targeted therapies .

Case Study 2: Dipeptidyl Peptidase IV Inhibitors

Research into chiral piperidine derivatives has shown that this compound can be used to produce inhibitors of Dipeptidyl Peptidase IV, an enzyme implicated in glucose metabolism and diabetes management .

Mécanisme D'action

The mechanism by which 3-Amino-1-methylpiperidine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired effect.

Comparaison Avec Des Composés Similaires

1-Methylpiperidin-3-amine: This compound is similar but lacks the dihydrochloride component.

3-Amino-1-methylpiperidine: Another similar compound with slight structural differences.

Uniqueness: 3-Amino-1-methylpiperidine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Activité Biologique

3-Amino-1-methylpiperidine dihydrochloride (CAS 42389-57-1) is a compound that has garnered attention in various fields of pharmacology and biochemistry due to its biological activity and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of an amino group and a methyl group on the piperidine ring. Its molecular formula is C6H14N2⋅HCl2 with a molecular weight of 187.11 g/mol . The presence of the dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays.

The biological activity of this compound primarily stems from its role as an intermediate in the synthesis of bioactive compounds, particularly those targeting the Dipeptidyl Peptidase IV (DPP-IV) enzyme. DPP-IV inhibitors are crucial in managing type 2 diabetes mellitus by enhancing insulin secretion and reducing glucagon levels .

Inhibition studies have demonstrated that piperidine derivatives can effectively modulate enzyme activities, including cysteine proteases like IdeS and SpeB. Research indicates that modifications to the piperidine structure can significantly influence inhibitory potency and selectivity .

Case Studies

-

DPP-IV Inhibition :

- A study highlighted the synthesis of various piperidine-based compounds, including 3-amino-1-methylpiperidine, which were tested for their ability to inhibit DPP-IV. The results showed that certain derivatives exhibited promising inhibitory activity, suggesting potential for developing new antidiabetic agents .

- Psychotropic Effects :

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including asymmetric synthesis from prochiral precursors using immobilized enzymes. This method allows for high yields and enantiomeric purity, essential for pharmaceutical applications .

Table 1: Synthesis Pathways for this compound

| Method | Description | Yield (%) | Enantiomeric Purity (%) |

|---|---|---|---|

| Asymmetric Synthesis | Using immobilized ω-transaminases with prochiral precursors | >90 | >95 |

| Chiral Resolution | Separation of racemic mixtures through crystallization or chromatography | Variable | >90 |

| Biotransformation | Enzymatic conversion using specific microorganisms | High | Variable |

Research Findings

Recent studies have focused on the pharmacological profiling of this compound and its derivatives:

- Inhibitory Profiles : Research has shown that modifications to the piperidine moiety can lead to varying degrees of inhibition against different proteases, highlighting the importance of structural optimization in drug design .

- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that compounds derived from 3-amino-1-methylpiperidine exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development in therapeutic applications .

Propriétés

Numéro CAS |

894808-73-2 |

|---|---|

Formule moléculaire |

C6H15ClN2 |

Poids moléculaire |

150.65 g/mol |

Nom IUPAC |

1-methylpiperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C6H14N2.ClH/c1-8-4-2-3-6(7)5-8;/h6H,2-5,7H2,1H3;1H |

Clé InChI |

ZITWMUMOQKHNHW-UHFFFAOYSA-N |

SMILES |

CN1CCCC(C1)N.Cl.Cl |

SMILES canonique |

CN1CCCC(C1)N.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.